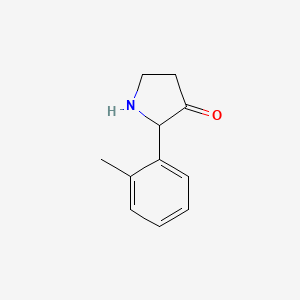

2-(2-Methylphenyl)pyrrolidin-3-one

Description

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

2-(2-methylphenyl)pyrrolidin-3-one |

InChI |

InChI=1S/C11H13NO/c1-8-4-2-3-5-9(8)11-10(13)6-7-12-11/h2-5,11-12H,6-7H2,1H3 |

InChI Key |

RYUBFSPPUWTGGJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2C(=O)CCN2 |

Origin of Product |

United States |

Preparation Methods

Multicomponent Reactions

Multicomponent reactions are another efficient way to synthesize complex molecules. For pyrrolidine derivatives, reactions involving ethyl 2,4-dioxovalerate with aromatic aldehydes and aniline can produce pyrrolidinone derivatives, which can be further modified. However, this approach might require additional steps to introduce the specific 2-methylphenyl substituent.

Direct Synthesis from Pyrrolidine Precursors

Direct synthesis from pyrrolidine precursors involves the functionalization of existing pyrrolidine rings. For example, 2-(2-Methylphenyl)pyrrolidine can be a starting point. This compound can undergo oxidation or other functionalization reactions to introduce the carbonyl group necessary for 2-(2-Methylphenyl)pyrrolidin-3-one . However, specific literature detailing this exact transformation is limited.

Chemical Properties and Identifiers

This compound is closely related to 2-(2-Methylphenyl)pyrrolidin-3-ol , which has been well-characterized. The hydroxyl derivative has a molecular formula of C11H15NO and a CAS number of 1368346-33-1. The corresponding hydrochloride salt has additional safety and hazard information available.

Research Outcomes and Challenges

The synthesis of This compound poses challenges due to the specificity of the 2-methylphenyl substituent and the carbonyl group at the 3-position. While general methods for pyrrolidinone synthesis exist, tailored approaches may be necessary to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenyl)pyrrolidin-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2-(2-Methylphenyl)pyrrolidin-3-one has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biological systems.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)pyrrolidin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the biological system involved.

Comparison with Similar Compounds

Table 1: Structural Features of Pyrrolidinone Derivatives

Key Observations :

Key Observations :

- Pyrrolidinones with electron-withdrawing groups (e.g., fluorine in ) exhibit enhanced metabolic stability, a trait less pronounced in the target compound due to its methylphenyl substitution .

- The absence of heteroatoms (e.g., sulfur in ) in this compound may reduce its versatility in metal-catalyzed reactions .

Pharmacological and Physicochemical Properties

Table 3: Property Comparison

Key Observations :

Biological Activity

2-(2-Methylphenyl)pyrrolidin-3-one, also known as a pyrrolidinone derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to a class of molecules that exhibit various interactions with neurotransmitter systems, particularly those involving dopamine and norepinephrine. Understanding its biological activity is crucial for exploring its therapeutic potential, especially in neuropharmacology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a pyrrolidinone ring attached to a 2-methylphenyl group, which is significant in determining its biological interactions.

Research indicates that this compound may exert its biological effects through modulation of neurotransmitter transporters. Specifically, it has been shown to interact with dopamine and norepinephrine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. This mechanism is similar to other compounds in its class, which are known for their stimulant properties.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- Dopamine Transporter Inhibition : The compound acts as an inhibitor of the dopamine transporter (DAT), which is crucial for dopamine reuptake in the brain. This inhibition leads to elevated dopamine levels and may contribute to stimulant effects.

- Norepinephrine Transporter Inhibition : Similar to its action on DAT, it also inhibits norepinephrine transporter (NET), enhancing norepinephrine signaling.

- Potential Therapeutic Applications : Given its interaction with neurotransmitter systems, there is potential for this compound in treating conditions like attention deficit hyperactivity disorder (ADHD) and depression.

Case Studies

- Stimulant Properties : A study demonstrated that analogs of this compound exhibited significant stimulant effects in animal models, correlating with increased locomotor activity. The compound's potency was comparable to established stimulants, suggesting a potential role in managing fatigue and mood disorders .

- Neurotransmitter Modulation : In vitro studies showed that the compound effectively inhibited DAT and NET with IC50 values indicating strong binding affinity. The selectivity for these transporters over serotonin transporter (SERT) suggests a lower risk of serotonin-related side effects .

Data Tables

Q & A

Q. What are the common synthetic routes for 2-(2-Methylphenyl)pyrrolidin-3-one, and how can reaction conditions be optimized?

The synthesis of pyrrolidinone derivatives often involves cyclization or condensation reactions. For example, analogous compounds like (2-(6-(Methylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone are synthesized via multi-step protocols, where temperature, solvent polarity, and catalyst selection critically influence yield and selectivity . A plausible route for this compound could involve the reaction of a 2-methylphenyl-substituted precursor with a carbonyl source under basic or acidic conditions. Optimization might include varying solvents (e.g., DMF for polar aprotic conditions) and catalysts (e.g., palladium for cross-coupling steps), as seen in related heterocyclic syntheses .

Q. How can the structural conformation of this compound be determined experimentally?

X-ray crystallography remains the gold standard for unambiguous structural determination. Tools like SHELXL (for refinement) and ORTEP-3 (for graphical representation) are widely used to analyze bond angles, torsional strain, and intermolecular interactions . For non-crystalline samples, nuclear magnetic resonance (NMR) spectroscopy, particularly and NMR, can resolve stereochemistry and substituent effects. Comparative analysis with databases like PubChem (for analogous pyrrolidinones) may aid in spectral interpretation .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations can model reaction pathways, such as nucleophilic attacks on the carbonyl group or ring-opening reactions. For instance, studies on (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-fluorophenyl)methanone used DFT to predict regioselectivity in triazole-forming reactions . Software like Gaussian or ORCA can calculate transition-state energies, while molecular dynamics simulations may assess solvent effects .

Q. How can researchers resolve discrepancies between experimental and computational data for this compound?

Discrepancies often arise from incomplete basis sets in simulations or unaccounted solvent effects. For example, if experimental reaction yields deviate from computational predictions, re-evaluating solvent parameters (e.g., using COSMO-RS solvation models) or exploring alternative mechanistic pathways (e.g., radical intermediates) is advisable . Cross-validation with techniques like in-situ IR spectroscopy can monitor reaction progress and identify unanticipated intermediates .

Q. What strategies are effective for studying the compound’s stability under varying environmental conditions?

Accelerated stability testing under controlled humidity, temperature, and light exposure can identify degradation products. For indoor surface interactions (e.g., adsorption on lab equipment), microspectroscopic imaging or X-ray photoelectron spectroscopy (XPS) can characterize surface reactivity . Additionally, HPLC-MS or GC-MS can track decomposition pathways, as demonstrated in studies of photolabile nitrite precursors .

Methodological Considerations

Q. How should researchers design experiments to probe the biological activity of this compound?

Prioritize target-specific assays (e.g., enzyme inhibition or receptor-binding studies) based on structural analogs. For instance, trifluoromethyl-pyrrolidinone derivatives exhibit activity in medicinal chemistry contexts, suggesting screening against kinases or GPCRs . Dose-response curves and cytotoxicity assays (e.g., MTT tests) should be paired with computational docking (AutoDock Vina) to correlate bioactivity with molecular interactions .

Q. What analytical techniques are critical for validating synthetic purity and batch consistency?

High-resolution mass spectrometry (HRMS) confirms molecular identity, while HPLC with UV/Vis or charged aerosol detection quantifies impurities. Reference standards, such as those described in USP protocols for related amides, ensure method validation . For chiral purity, chiral stationary-phase HPLC or circular dichroism (CD) spectroscopy is essential if stereocenters are present .

Data Contradiction and Reproducibility

Q. How can conflicting solubility or crystallinity data be addressed in published studies?

Solubility discrepancies may stem from polymorphic forms or residual solvents. Differential Scanning Calorimetry (DSC) and powder X-ray diffraction (PXRD) can identify polymorphs, while thermogravimetric analysis (TGA) detects solvent retention . Reproducibility requires strict adherence to crystallization protocols, such as slow cooling rates or antisolvent addition, as seen in SHELX-refined structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.